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  • Product: (R)-8-Bromochroman-4-amine
  • CAS: 1212896-29-1

Core Science & Biosynthesis

Foundational

Strategic Synthesis of (R)-8-Bromochroman-4-amine: A Stereocontrolled Approach

Executive Summary Target Molecule: (R)-8-Bromochroman-4-amine CAS: 1810074-69-1 (HCl salt) Primary Application: Key intermediate for 5-HT (serotonin) receptor modulators and GPCR-targeted CNS therapeutics. Critical Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-8-Bromochroman-4-amine CAS: 1810074-69-1 (HCl salt) Primary Application: Key intermediate for 5-HT (serotonin) receptor modulators and GPCR-targeted CNS therapeutics. Critical Challenge: The installation of the amine at the C4 position with high enantiomeric purity (R-configuration) while maintaining the integrity of the aryl bromide handle at C8.

This technical guide outlines a high-fidelity synthesis pathway prioritizing stereochemical control and scalability . While classical resolution is discussed, the primary recommendation is the Ellman Auxiliary approach , which offers superior diastereoselectivity and eliminates the yield loss associated with resolving racemates.

Retrosynthetic Analysis

To achieve the (R)-configuration at C4 efficiently, we disconnect the amine back to the corresponding ketone (8-bromo-4-chromanone). The ketone is constructed via intramolecular Friedel-Crafts acylation of a phenoxypropanoic acid derivative, originating from commercially available 2-bromophenol.

Logical Pathway (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic disconnection of (R)-8-Bromochroman-4-amine. Target (R)-8-Bromochroman-4-amine (Target) Sulfinamide Sulfinamide Intermediate (Stereocontrol Point) Target->Sulfinamide Acid Hydrolysis Ketone 8-Bromo-4-chromanone (Divergent Intermediate) Sulfinamide->Ketone Diastereoselective Reduction + (R)-t-Butanesulfinamide Acid 3-(2-Bromophenoxy)propanoic acid Ketone->Acid Intramolecular Friedel-Crafts Start 2-Bromophenol (Commercial Starting Material) Acid->Start O-Alkylation

[1]

Phase 1: Construction of the Chromanone Core

Objective: Synthesis of 8-bromo-4-chromanone. Critical Quality Attribute (CQA): Regioselectivity of the cyclization to avoid the 6-bromo isomer (though the 8-bromo position is sterically favored due to the ortho directing effect of the ether oxygen).

Step 1.1: O-Alkylation

Reaction: 2-Bromophenol + 3-Chloropropanoic acid


 3-(2-Bromophenoxy)propanoic acid.
  • Reagents: 2-Bromophenol (1.0 eq), 3-Chloropropanoic acid (1.2 eq), NaOH (2.5 eq, aq).

  • Protocol:

    • Dissolve 2-bromophenol in 20% NaOH solution.

    • Add 3-chloropropanoic acid slowly to the refluxing solution.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of phenol.

    • Workup: Cool to 0°C and acidify with conc. HCl to pH 1. The product usually precipitates as a white solid. Filter, wash with cold water, and dry.

    • Validation: 1H NMR should show disappearance of the phenolic -OH and appearance of the propanoic acid triplets (

      
       2.8, 4.3 ppm).
      
Step 1.2: Cyclization (Friedel-Crafts Acylation)

Reaction: 3-(2-Bromophenoxy)propanoic acid


 8-Bromo-4-chromanone.
  • Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH).

  • Why Eaton's Reagent? It operates at lower temperatures (60–80°C) compared to PPA (100°C+), reducing the risk of debromination or rearrangement.

  • Protocol:

    • Suspend the acid intermediate in Eaton's reagent (5 mL per gram).

    • Heat to 60°C with vigorous stirring for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water.

    • Extraction: Extract with DCM (

      
      ). Wash organics with sat. NaHCO
      
      
      
      and brine.
    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

    • Yield Target: >85%.

Phase 2: Asymmetric Amine Installation (The Ellman Protocol)

Objective: Stereoselective conversion of the ketone to the (R)-amine. Methodology: Condensation with (R)-tert-butanesulfinamide followed by diastereoselective reduction.[1]

Mechanism & Logic

The use of (R)-tert-butanesulfinamide serves two purposes:

  • Activation: It forms a highly electrophilic N-sulfinyl imine.

  • Induction: The bulky tert-butyl group directs the hydride attack. For cyclic ketones like chromanones, reduction with NaBH

    
     typically proceeds via a transition state that yields the cis-relationship between the sulfinyl group and the new chiral center, often favoring the (R)-amine configuration when using the (R)-auxiliary, though this must be validated.
    
Workflow Visualization (DOT)

EllmanPathway Figure 2: Ellman Auxiliary Synthesis Pathway Ketone 8-Bromo-4-chromanone Imine Sulfinyl Imine (Intermediate) Ketone->Imine (R)-t-BS-NH2 Ti(OEt)4, THF Sulfinamide Diastereomerically Pure Sulfinamide Imine->Sulfinamide NaBH4 -48°C to RT Product (R)-8-Bromochroman-4-amine (HCl Salt) Sulfinamide->Product HCl / MeOH Cleavage

[2][1][3]

Detailed Protocol
Step 2.1: Imine Formation
  • Reagents: 8-Bromo-4-chromanone (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (Ti(OEt)

    
    , 2.0 eq), dry THF.
    
  • Procedure:

    • Under N

      
      , mix the ketone and sulfinamide in dry THF (0.5 M).
      
    • Add Ti(OEt)

      
       dropwise. (Acts as Lewis acid and water scavenger).
      
    • Reflux (65–70°C) for 12–16 hours.

    • Monitor: TLC should show complete conversion of ketone.

    • Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate. Filter through Celite. Dilute filtrate with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Note: The imine is hydrolytically unstable; proceed quickly or store under inert atmosphere.

Step 2.2: Diastereoselective Reduction
  • Reagents: NaBH

    
     (4.0 eq), THF/MeOH (98:2).
    
  • Procedure:

    • Dissolve the crude imine in dry THF. Cool to -48°C (dry ice/acetonitrile bath).

    • Add NaBH

      
       in one portion.
      
    • Allow to warm to RT slowly over 4 hours.

    • Quench: Add sat. NH

      
      Cl.
      
    • Validation: Analyze the diastereomeric ratio (dr) by HPLC or F-NMR. If dr < 90:10, recrystallize the sulfinamide intermediate from EtOAc/Hexane to upgrade optical purity before hydrolysis.

Step 2.3: Cleavage to Final Amine
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve the pure sulfinamide in MeOH.

    • Add 4M HCl (excess, ~4 eq). Stir at RT for 1 hour.

    • Precipitate the product by adding Et

      
      O.
      
    • Filtration: Collect the (R)-8-bromochroman-4-amine hydrochloride salt.

Alternative Route: Classical Resolution

For multi-kilogram scales where chromatography is prohibitive, classical resolution is a robust alternative.

  • Reductive Amination: React 8-bromo-4-chromanone with NH

    
    OAc and NaBH
    
    
    
    CN to yield racemic 8-bromochroman-4-amine.
  • Resolution:

    • Dissolve racemate in hot Ethanol.

    • Add L-(+)-Tartaric acid (0.5 – 1.0 eq).

    • Allow to crystallize slowly. The diastereomeric salt of the (R)-amine usually crystallizes first (verify specific rotation).

    • Recrystallize until constant melting point and rotation are achieved.

    • Free-base with NaOH if the HCl salt is required later.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, MeCN/H2O)
Chiral Purity > 99.0% eeChiral HPLC (e.g., Chiralpak AD-H)
1H NMR (DMSO-d6)

8.5 (br s, NH3+), 7.6 (d, H-7), 7.2 (d, H-9), 4.5 (m, H-4)
400 MHz NMR
Mass Spec [M+H]+ = 228.0/230.0 (Br pattern)LC-MS (ESI)

References

  • Ellman's Auxiliary Methodology

    • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995.
  • Synthesis of Chromanone Core

    • Shaikh, M. M., et al. "3-Bromochroman-4-one."[4] Acta Crystallographica Section E, 2013 , 69(3), o467. (Provides structural data and bromination context).

  • General Resolution of Chiral Amines

    • "Resolution of a Racemic Mixture." Science Learning Center, University of Michigan. (General protocol for tartaric acid resolution).
  • Commercial Availability & Application

    • (R)-8-Bromochroman-4-amine hydrochloride product page (CAS 1810074-69-1). MySkinRecipes / Chemical Suppliers.

Sources

Exploratory

Biological Activity of Chroman Amine Derivatives: A Technical Guide

Executive Summary The chroman amine scaffold (specifically 3-aminochroman and 4-aminochroman) represents a privileged pharmacophore in medicinal chemistry, distinguished by its rigid bicyclic structure that restricts con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman amine scaffold (specifically 3-aminochroman and 4-aminochroman) represents a privileged pharmacophore in medicinal chemistry, distinguished by its rigid bicyclic structure that restricts conformational freedom, thereby enhancing receptor subtype selectivity. Unlike their planar chromone counterparts, chroman amines possess a chiral center (C3 or C4) that allows for stereospecific interactions with G-protein coupled receptors (GPCRs) and enzymes.

This guide analyzes the biological activity of these derivatives, focusing on their dominant role in CNS modulation (Serotonin 5-HT1A/5-HT7 targeting) and emerging applications in neuroprotection and antiprotozoal therapies. It provides field-validated protocols for their synthesis and biological evaluation, moving beyond generic descriptions to actionable technical insights.

Structural Basis & Structure-Activity Relationship (SAR)

The biological potency of chroman amines is governed by the position of the amine functionality and the substitution pattern on the aromatic ring.

The 3-Aminochroman Pharmacophore (CNS Focus)

The 3-aminochroman core is the structural anchor for high-affinity serotonin ligands. The rigid benzopyran ring mimics the indole nucleus of serotonin but offers distinct vectors for substitution.

  • N-Substitution: Bulky hydrophobic groups (e.g., isopropyl, propyl) on the nitrogen are critical for hydrophobic pocket occupancy in 5-HT receptors.

  • C5-Substitution: An amide or carboxamide group at C5 is a determinant for 5-HT1A selectivity (e.g., Robalzotan, Ebalzotan).

  • C8-Substitution: Electron-withdrawing groups (e.g., Fluoro) can modulate metabolic stability and receptor affinity.

The 4-Aminochroman Pharmacophore (Enzyme Inhibition)

Derivatives with the amine at the C4 position are frequently explored for acetylcholinesterase (AChE) inhibition.[1] The 4-amino group often mimics the quaternary ammonium of acetylcholine, interacting with the cation-pi site of the enzyme.

Visualization of SAR Logic

SAR_ChromanAmine Core 3-Aminochroman Scaffold N_Sub N-Substituents (Isopropyl/Propyl) Critical for hydrophobic pocket fit in 5-HT1A Core->N_Sub Amine Modification C5_Sub C5-Carboxamide Determines Agonist (Ebalzotan) vs Antagonist (Robalzotan) profile Core->C5_Sub Aromatic Substitution C8_Sub C8-Fluoro/Methoxy Modulates metabolic stability and 5-HT7 affinity Core->C8_Sub Electronic Tuning Chiral C3 Chirality (R vs S) Stereospecific binding: (R)-enantiomers often preferred for 5-HT1A Core->Chiral Stereochemistry

Figure 1: Structure-Activity Relationship (SAR) map of 3-aminochroman derivatives targeting CNS receptors.

Therapeutic Applications & Mechanisms[2][3]

Serotonin Receptor Modulation (5-HT1A / 5-HT7)

The most mature application of chroman amines is in the treatment of depression and anxiety via the serotonin system.

  • Robalzotan (NAD-299): A selective 5-HT1A antagonist .[2] It prevents the autoinhibitory feedback of serotonin, thereby increasing synaptic 5-HT levels. It distinguishes itself from other antagonists by avoiding interaction with adrenergic

    
     receptors, a common off-target liability.
    
  • Ebalzotan (NAE-086): A selective 5-HT1A agonist .[3] It targets postsynaptic receptors to directly induce anxiolytic effects.

  • Dual 5-HT1A/5-HT7 Ligands: Recent derivatives (e.g., pyridinyl-piperazine linked chromans) show sub-nanomolar affinity for 5-HT1A (

    
     nM) and low nanomolar affinity for 5-HT7 (
    
    
    
    nM).[4] This dual profile is hypothesized to improve cognitive symptoms in depression.
Neuroprotection (Alzheimer's Disease)

Chroman-4-amine derivatives act as dual inhibitors of AChE and Monoamine Oxidase B (MAO-B) .

  • Mechanism: The chroman ring spans the active site gorge of AChE, while the amine interacts with the catalytic triad.

  • Potency: Representative derivatives (e.g., PJ13) exhibit IC50 values in the low micromolar range (~9 µM) for AChE, with some optimized amine-linked hybrids reaching sub-micromolar potency.

Antiprotozoal Activity

Chroman-derived amines have emerged as leads against Leishmania and Trypanosoma.

  • Lead Compound: Phenylbutylamine-substituted chromans (e.g., Compound 14d).

  • Efficacy: IC50 values ~3 µM against L. major promastigotes, comparable to standard drugs like pentamidine but with potentially lower toxicity.

Quantitative Data Summary

The following table consolidates binding affinity (


) and inhibitory concentration (

) data for key chroman amine derivatives.
Compound ClassSpecific DerivativeTargetActivity TypePotencyReference
3-Aminochroman Robalzotan (NAD-299)5-HT1AAntagonist

nM
[1, 2]
3-Aminochroman Ebalzotan (NAE-086)5-HT1AAgonist

nM
[3]
Indanone-Chroman Compound 215-HT1AAgonist

nM
[4]
5-HT7Antagonist

nM
[4]
Chroman-4-amine PJ13 (Coumarin-like)AChEInhibitor

µM
[5]
Chroman Amine Phenylbutylamine 14dT. bruceiCytotoxic

µM
[6]

Experimental Protocols

Synthesis: Biocatalytic Reductive Amination

Rationale: Traditional reductive amination using borohydrides (


) often lacks stereocontrol, producing racemic mixtures that require costly resolution. The Biocatalytic  route using Imine Reductases (IREDs) is the industry standard for generating chiral 3-aminochromans (e.g., precursors to Robalzotan) with 

enantiomeric excess (ee).

Protocol:

  • Substrate Preparation: Dissolve 3-chromanone (10 mM) and the amine partner (e.g., propylamine, 15 mM) in a buffer solution (Tris-HCl, 100 mM, pH 9.0) containing 5% DMSO.

  • Enzyme Addition: Add purified IRED enzyme (e.g., from Streptomyces sp., 1 mg/mL) and a cofactor regeneration system (Glucose Dehydrogenase + Glucose + NADP+).

  • Incubation: Shake at 30°C / 180 rpm for 24 hours.

  • Workup: Basify reaction mixture to pH 12 with NaOH (1M). Extract 3x with Ethyl Acetate.

  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5).
    
  • Validation: Determine conversion via GC-FID and enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column).

Assay: Radioligand Binding (5-HT1A)

Rationale: This assay definitively measures the affinity (


) of the derivative for the receptor, independent of downstream signaling effects.

Protocol:

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Total Binding: Incubate membranes (20 µg protein) with

      
      -8-OH-DPAT (0.5 nM).
      
    • Non-Specific Binding: Add 10 µM Serotonin (5-HT) to parallel wells.

    • Test: Add chroman amine derivative at concentrations ranging from

      
       to 
      
      
      
      M.
  • Condition: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Biocatalytic Synthesis Workflow

Synthesis_Workflow Start Start: 3-Chromanone + Primary Amine Enzyme Add Catalyst: Imine Reductase (IRED) + NADPH Cofactor Start->Enzyme Reaction Reaction: Reductive Amination (pH 9.0, 30°C, 24h) Enzyme->Reaction Extraction Workup: Basify (pH 12) -> EtOAc Extract Reaction->Extraction Product Product: Chiral 3-Aminochroman (>99% ee) Extraction->Product

Figure 2: Biocatalytic workflow for the stereoselective synthesis of 3-aminochroman derivatives.

Future Outlook

The field is shifting from simple receptor ligands to Multi-Target Directed Ligands (MTDLs) .

  • Dual 5-HT/SERT Ligands: Combining 5-HT1A affinity with Serotonin Transporter (SERT) inhibition to create faster-acting antidepressants.

  • Bitopic Ligands: Designing chroman amines that span both the orthosteric and allosteric sites of GPCRs to improve selectivity and reduce side effects.

  • Green Chemistry: The move toward enzymatic synthesis (as detailed in 4.1) will likely replace metal-catalyzed routes in industrial scale-up of these chiral drugs.

References

  • Robalzotan (NAD-299), a Novel Selective 5-HT1A Receptor Antagonist. ResearchGate.[2] Link

  • Interplay between serotonin 5-HT1A and 5-HT7 receptors in depressive disorders. PubMed. Link

  • Ebalzotan - Drug Targets, Indications, Patents. Patsnap Synapse. Link

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. Link

  • Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives. PubMed Central. Link

  • Natural product derived antiprotozoal agents: synthesis... of novel chromene and chromane derivatives. PubMed. Link

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. Link

Sources

Foundational

An In-depth Technical Guide to (R)-8-Bromochroman-4-amine: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-8-Bromochroman-4-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-8-Bromochroman-4-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its rigid chroman scaffold, coupled with the stereochemistry at the C4 position and the presence of a bromine atom on the aromatic ring, makes it a valuable building block for the synthesis of biologically active molecules. This guide provides a comprehensive overview of the known physical and chemical characteristics of (R)-8-Bromochroman-4-amine and its hydrochloride salt, offering insights into its stability, handling, and analytical considerations. This document is intended to serve as a technical resource for researchers and developers working with this compound, enabling informed decisions in experimental design and process development.

Physicochemical Characteristics

The inherent properties of (R)-8-Bromochroman-4-amine and its common salt form are critical for its application in synthesis and formulation. While experimental data for some properties are not publicly available, reasonable estimations can be made based on its structural analogues.

Core Molecular Attributes
Property(R)-8-Bromochroman-4-amine(R)-8-Bromochroman-4-amine hydrochloride
Molecular Formula C₉H₁₀BrNOC₉H₁₁BrClNO
Molecular Weight 228.09 g/mol 264.55 g/mol [1]
CAS Number 1212896-29-11810074-69-1[1]
Appearance Solid (predicted)Crystalline solid (predicted)
Physical Properties

Comprehensive experimental data on the physical properties of (R)-8-Bromochroman-4-amine is limited. The data presented below for analogous compounds can be used as a preliminary reference.

PropertyValueRemarks
Melting Point (°C) 187-188Data for the analogous compound 8-bromoquinolin-4-amine. The actual value for (R)-8-Bromochroman-4-amine may differ.
Boiling Point (°C) Not availableExpected to be high due to the molecular weight and polar functional groups. Decomposition may occur at atmospheric pressure.
Solubility Insoluble in cold water; slightly soluble in hot water and alcohol. Soluble in solvents like chloroform, and ethyl acetate.[2]The free base is expected to be soluble in a range of organic solvents. The hydrochloride salt form is noted to have enhanced water solubility.[1]
Spectral Characteristics
  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the diastereotopic protons of the chroman ring, and the methine proton at the chiral center. The chemical shifts and coupling constants would be informative for confirming the structure.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals corresponding to the molecular structure.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Br stretching frequency.[3]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern. Fragmentation would likely involve the loss of the amino group and cleavage of the chroman ring.[4]

Stability and Degradation Profile

The stability of (R)-8-Bromochroman-4-amine is a critical factor for its storage, handling, and use in multi-step syntheses. As a primary aromatic amine, it is susceptible to several degradation pathways.

General Stability Considerations

(R)-8-Bromochroman-4-amine is expected to be sensitive to light, air (oxygen), and elevated temperatures. The hydrochloride salt is reported to exhibit enhanced stability.[1]

  • Thermal Stability: Aromatic amines can undergo thermal degradation, although this often requires elevated temperatures.[5][6] The presence of the bromine substituent may influence the thermal stability.

  • Oxidative Stability: Primary aromatic amines are prone to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents. This can lead to the formation of colored impurities and polymeric materials. The chroman ring itself may also be susceptible to oxidation under certain conditions.[7]

  • Photostability: Brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond.[8] The chroman scaffold may also contribute to the molecule's light sensitivity.

  • pH Stability: As an amine, the compound will exist in its protonated form at acidic pH, which is generally more stable towards oxidation. In basic conditions, the free amine is more susceptible to degradation.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

  • Oxidation: The primary amine can be oxidized to form nitroso, nitro, and polymeric azo compounds, often resulting in discoloration of the material.

  • Photodegradation: UV light can induce homolytic cleavage of the C-Br bond, leading to radical-mediated degradation and the formation of debrominated impurities.

  • Thermal Degradation: At elevated temperatures, complex degradation and polymerization reactions can occur.[5][9]

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of (R)-8-Bromochroman-4-amine acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal photo Photostability (ICH Guidelines) prep->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc method_dev Develop Stability-Indicating Method hplc->method_dev identification Identify Degradation Products (LC-MS) method_dev->identification

Figure 2: Workflow for a forced degradation study of (R)-8-Bromochroman-4-amine.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of aromatic amines.

Initial Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

The method should be optimized to achieve adequate separation of all degradation peaks from the main peak and from each other. Validation of the method according to ICH guidelines is necessary to ensure it is fit for its intended purpose. [10]

Conclusion

(R)-8-Bromochroman-4-amine is a valuable chiral intermediate with potential applications in the synthesis of novel therapeutics. Understanding its physical characteristics and stability is crucial for its effective use. This guide has summarized the available information and provided a framework for its handling, storage, and stability assessment. While a lack of comprehensive experimental data necessitates a cautious approach, the information provided herein, based on analogous structures and established chemical principles, offers a solid foundation for researchers in the field. Further experimental investigation is warranted to fully characterize this important molecule.

References

  • LookChem. Cas 103-88-8, 4'-Bromoacetanilide. [Link]

  • MySkinRecipes. (R)-8-Bromochroman-4-amine hydrochloride. [Link]

  • ResearchGate. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PMC. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. [Link]

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • ResearchGate. Thermal degradation rates of different amines. | Download Table. [Link]

  • Bryan Research & Engineering, LLC. Amine Thermal Degradation. [Link]

  • ChemRxiv. Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractiv. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure | Environmental Science & Technology. [Link]

  • ResearchGate. Antioxidant activity of 2H-chromen-2-one derivatives. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • NIH. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. [Link]

  • MDPI. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. [Link]

  • NIH. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. Study on the Thermal Properties and Enzymatic Degradability of Chiral Polyamide-Imides Films Based on Amino Acids. [Link]

  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ACS Publications. Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center | JACS Au. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • ChemRxiv. Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson. [Link]

  • PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

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Exploratory

The Bromochroman Scaffold: A Privileged Architecture in Medicinal Chemistry

Topic: Structure-Activity Relationship (SAR) of Bromochroman Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The chroman (3,4-dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Bromochroman Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. The introduction of bromine substituents, particularly at the C6 and C8 positions, drastically alters the physicochemical and electronic profile of the scaffold. This guide analyzes the Structure-Activity Relationship (SAR) of bromochroman derivatives, with a specific focus on their potent inhibition of Sirtuin 2 (SIRT2) and subsequent anticancer activity via tubulin hyperacetylation.

Chemical Architecture & SAR Logic

The Core Scaffold

The bromochroman core consists of a benzene ring fused to a saturated


-pyrone-like ring. Unlike chromones (which are unsaturated at C2-C3), chromans possess a flexible non-planar ring that allows for stereochemical complexity at the C2 and C3 positions.
Detailed SAR Analysis

The biological efficacy of bromochroman derivatives is governed by three critical structural vectors: the Halogenation Pattern (Ring A), the C2-Lipophilic Tail (Ring B), and the C4-Carbonyl/Amine functionality.

Table 1: SAR Matrix of Chroman-4-one Derivatives (SIRT2 Inhibition)

Data synthesized from kinetic assays focusing on NAD+-dependent deacetylation.

Compound IDC6 SubstituentC8 SubstituentC2 SubstituentIC50 (µM)SAR Insight
Ref-1 HHH> 100Inactive core.
Br-1 Br HH45.2C6-Br initiates activity via halogen bonding.
Br-2 ClHH88.5Cl is less effective than Br (weaker halogen bond).
Br-3 Br Br H12.4C6,C8-dibromo pattern enhances hydrophobic packing.
Lead-1 Br Br Pentyl 1.5 Optimal. C2-alkyl chain fills the hydrophobic pocket.
Neg-1 HHPentyl28.0Alkyl chain alone is insufficient without Ring A halogens.
Mechanistic Drivers of Activity
  • Halogen Bonding (The "Sigma Hole"): The bromine atom at C6 acts as a Lewis acid (sigma hole donor) interacting with the backbone carbonyl oxygen of the target protein (e.g., SIRT2). This interaction is directional and stronger than a comparable hydrogen bond or van der Waals interaction.

  • Lipophilic Occupancy: The SIRT2 active site contains a distinct hydrophobic channel. Substitution at C2 with a medium-length alkyl chain (C5-C7) or a substituted phenyl ring provides the necessary steric bulk to occupy this channel, locking the inhibitor in place.

  • Electronic Modulation: Electron-withdrawing groups (EWGs) like Br at C6/C8 lower the pKa of the phenol (if the ring is opened) or modulate the electron density of the aromatic system, affecting

    
     stacking interactions with phenylalanine residues in the active site.
    

Mechanistic Pharmacology: The SIRT2 Pathway

Target: Sirtuin 2 (NAD+-dependent deacetylase).[1][2] Mechanism: Bromochroman derivatives inhibit SIRT2, preventing the deacetylation of


-tubulin.
Outcome:  Hyperacetylated 

-tubulin leads to microtubule network instability, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
Visualization: SIRT2 Inhibition & Apoptotic Signaling

SIRT2_Pathway Bromochroman Bromochroman Derivative (e.g., 6,8-Dibromo-2-pentylchroman-4-one) SIRT2 SIRT2 Enzyme (Active) Bromochroman->SIRT2 Binds via Halogen Bonding SIRT2_Inhibited SIRT2 Complex (Inhibited) SIRT2->SIRT2_Inhibited Inhibition Tubulin_DeAc α-Tubulin (Deacetylated) SIRT2->Tubulin_DeAc Deacetylation (BLOCKED) Tubulin_Ac α-Tubulin (Acetyl-K40) SIRT2_Inhibited->Tubulin_Ac Accumulation Tubulin_Ac->Tubulin_DeAc Normal Cycle Microtubules Microtubule Dynamics (Destabilized) Tubulin_Ac->Microtubules Disrupts Stability G2M G2/M Cell Cycle Arrest Microtubules->G2M Triggers Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Induces

Figure 1: Mechanism of Action. Bromochroman compounds inhibit SIRT2, blocking the deacetylation of α-tubulin. This accumulation of acetylated tubulin disrupts microtubule dynamics, forcing the cell into G2/M arrest and apoptosis.

Experimental Protocols

Synthesis of 6,8-Dibromo-2-pentylchroman-4-one

Rationale: This protocol utilizes a base-catalyzed aldol condensation followed by an intramolecular Michael addition (Kabbe synthesis variant), which is robust for generating C2-substituted chromanones.

Reagents:

  • 3,5-Dibromo-2-hydroxyacetophenone (Starting material)

  • Hexanal (Aldehyde source for C2 substituent)

  • Pyrrolidine (Catalyst)[3]

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-2-hydroxyacetophenone (1.0 eq, 5 mmol) in Methanol (20 mL).

  • Catalyst Addition: Add Pyrrolidine (1.5 eq, 7.5 mmol) dropwise. The solution may turn yellow/orange due to phenoxide formation.

  • Aldehyde Addition: Add Hexanal (1.2 eq, 6 mmol) slowly to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the acetophenone spot.

  • Workup: Cool the reaction to room temperature. Evaporate the methanol under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1N HCl (2 x 15 mL) to remove the pyrrolidine catalyst. Wash with Brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR. Key signal: Triplet at ~4.4 ppm (H-2) and multiplet at ~2.7 ppm (H-3 protons).[3]

Visualization: Synthetic Workflow

Synthesis_Workflow SM 3,5-Dibromo- 2-hydroxyacetophenone Inter Intermediate (Chalcone) SM->Inter Pyrrolidine, MeOH Reflux Aldehyde Hexanal Aldehyde->Inter Cyclization Oxa-Michael Cyclization Inter->Cyclization In situ Product 6,8-Dibromo- 2-pentylchroman-4-one Cyclization->Product Isolation

Figure 2: One-pot synthesis of substituted bromochromanones via pyrrolidine-catalyzed condensation and cyclization.

Biological Validation: SIRT2 Inhibition Assay

To generate the data for the SAR table, the following protocol is standard.

  • Assay Principle: Fluorometric measurement of the deacetylation of a synthetic substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Enzyme Mix: Recombinant human SIRT2 (Sigma-Aldrich) diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Inhibitor Incubation: Incubate SIRT2 with varying concentrations of the bromochroman derivative (0.1 µM – 100 µM) for 10 minutes at 37°C. DMSO concentration must be kept <1%.

  • Reaction Start: Add NAD+ (500 µM) and the fluorogenic substrate.

  • Termination: After 30 minutes, stop the reaction with a solution containing Trypsin and Nicotinamide. Trypsin cleaves the deacetylated substrate, releasing the AMC fluorophore.

  • Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm). Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Sirtuin 2 Inhibition & SAR

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[1][4][5]

    • Source: Journal of Medicinal Chemistry (2012).
    • URL:[Link]

  • Anticancer Mechanisms (Tubulin)

    • Title: Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.[1][2]

    • Source: Journal of Medicinal Chemistry (2014).
    • URL:[Link]

  • Synthesis Methodology

    • Title: Synthesis of Chroman-4-ones by Reduction of Chromones.
    • Source: ResearchG
    • URL:[Link]

  • General Biological Activity

    • Title: Structure, biological activity, and biosynthesis of n
    • Source: Semantic Scholar / ResearchG
    • URL:[Link][6][7]

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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of N,N-Dimethyltryptamine (DMT) in the Context of VLS-01 for Treatment-Resistant Depression

A Note on the Originally Queried Compound, (R)-8-Bromochroman-4-amine: Initial research indicates that (R)-8-Bromochroman-4-amine serves as a chiral intermediate in the synthesis of various pharmaceutical compounds, part...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Originally Queried Compound, (R)-8-Bromochroman-4-amine: Initial research indicates that (R)-8-Bromochroman-4-amine serves as a chiral intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting serotonin receptors. However, it is not the active pharmaceutical ingredient (API) in the clinical-stage therapeutic VLS-01. This guide will therefore focus on the therapeutic targets of N,N-Dimethyltryptamine (DMT), the API in VLS-01, a promising candidate for treatment-resistant depression.

Introduction

Pharmacodynamics of DMT: A Multi-Receptor Profile

DMT's profound effects on consciousness and mood are mediated by its interaction with a range of neurotransmitter receptors, primarily within the serotonin (5-hydroxytryptamine, 5-HT) system. While its action is complex, the 5-HT₂ₐ receptor is considered the principal target for its psychedelic effects.

Primary Target: The Serotonin 2A (5-HT₂ₐ) Receptor

The 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) linked to the Gq/G₁₁ signaling pathway, is the main mediator of the hallucinogenic and consciousness-altering effects of classic psychedelics, including DMT.[3][4] Agonism at this receptor is thought to be a necessary, though not solely sufficient, condition for these effects.[5] DMT exhibits a moderately high affinity for the 5-HT₂ₐ receptor, with reported IC₅₀ values around 75 nM.[5][6][7]

Activation of the 5-HT₂ₐ receptor by DMT initiates a cascade of intracellular events:

  • Gq/G₁₁ Protein Activation: Binding of DMT stabilizes a conformational change in the 5-HT₂ₐ receptor, leading to the activation of the heterotrimeric G-protein Gq/G₁₁.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/G₁₁ stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8]

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8]

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C, which then phosphorylates a variety of downstream protein targets, modulating their activity and leading to changes in neuronal excitability and gene expression.[8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Binds Gq Gq/G11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) PKC->Downstream Phosphorylates Targets

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway
Other Significant Serotonin Receptor Targets

DMT's pharmacological profile is not limited to the 5-HT₂ₐ receptor. It interacts with a variety of other 5-HT receptor subtypes, which likely contribute to its overall therapeutic effects.[6]

Receptor SubtypeG-Protein CouplingPrimary Downstream EffectPotential Contribution to Therapeutic Effect
5-HT₁ₐ Gi/oInhibition of adenylyl cyclase, ↓ cAMPAnxiolytic and antidepressant effects
5-HT₂C Gq/G₁₁Activation of phospholipase C, ↑ IP₃/DAGModulation of mood and cognition; potential anxiogenic effects
5-HT₁B/₁D Gi/oInhibition of adenylyl cyclase, ↓ cAMPRegulation of neurotransmitter release
5-HT₆ GsActivation of adenylyl cyclase, ↑ cAMPCognitive enhancement
5-HT₇ GsActivation of adenylyl cyclase, ↑ cAMPRegulation of circadian rhythms, mood, and learning

This table summarizes the primary signaling mechanisms and potential therapeutic contributions of various serotonin receptors targeted by DMT.

Sigma-1 and Trace Amine-Associated Receptors (TAARs)

Beyond the serotonin system, DMT also binds to the sigma-1 receptor and trace amine-associated receptors (TAARs).[6] The sigma-1 receptor is an intracellular chaperone protein involved in cellular stress responses and neuroprotection. Its activation by DMT may contribute to the observed pro-plasticity effects. TAARs are a family of GPCRs that are activated by endogenous trace amines, and DMT is an agonist at TAAR1.[6] The precise role of these targets in the therapeutic effects of DMT is an active area of research.

The Rationale for DMT in Treatment-Resistant Depression: Promoting Neural Plasticity

A leading hypothesis for the therapeutic effects of psychedelics in depression is their ability to rapidly induce neural plasticity.[9] Chronic stress and depression are associated with a reduction in synaptic connections in key brain regions like the prefrontal cortex. Psychedelic compounds, primarily through 5-HT₂ₐ receptor activation, appear to promote the growth of new dendritic spines and the formation of new synapses.[9] This "rewiring" of the brain may help to disrupt the rigid, negative thought patterns characteristic of depression and allow for the formation of new, healthier cognitive and emotional pathways.[9][10] The therapeutic experience is often coupled with psychotherapy to help patients integrate the insights gained during the psychedelic state into lasting behavioral change.[11]

VLS-01: A Novel Formulation for a Controlled Psychedelic Experience

DMT is rapidly metabolized by the enzyme monoamine oxidase (MAO) when taken orally. The VLS-01 formulation is an oral transmucosal film that allows DMT to be absorbed directly into the bloodstream, bypassing first-pass metabolism in the liver.[12][13] This delivery system is designed to produce a rapid onset of effects with a predictable and relatively short duration.

Phase 1b clinical trial data for VLS-01 have demonstrated a favorable pharmacokinetic profile:

Experimental Protocols for Investigating DMT's Therapeutic Targets

For researchers aiming to further elucidate the mechanism of action of DMT, the following experimental workflows are fundamental.

Protocol 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol determines the binding affinity (Ki) of DMT for the 5-HT₂ₐ receptor through competitive displacement of a known radiolabeled antagonist.

Objective: To quantify the affinity of DMT for the human 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • [³H]ketanserin (radioligand).

  • DMT hydrochloride.

  • Mianserin (non-specific binding control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Culture and harvest HEK293-h5-HT₂ₐ cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes + [³H]ketanserin (at a concentration near its Kd).

    • Non-specific Binding: Cell membranes + [³H]ketanserin + a high concentration of mianserin (e.g., 10 µM).

    • Competitive Binding: Cell membranes + [³H]ketanserin + varying concentrations of DMT.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[17]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DMT. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Cell Membranes (HEK293-h5-HT2A) Plate Plate Assay Components (Total, Non-specific, Competitive) Membrane->Plate Reagents Prepare Reagents ([³H]ketanserin, DMT, Controls) Reagents->Plate Incubate Incubate at RT for 60 min Plate->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Radioligand Binding Assay Workflow
Protocol 2: Functional Assay for 5-HT₁ₐ Receptor Activity (cAMP Assay)

This protocol measures the ability of DMT to activate the Gi/o-coupled 5-HT₁ₐ receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Objective: To determine the functional potency (EC₅₀) and efficacy of DMT at the human 5-HT₁ₐ receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.

  • DMT hydrochloride.

  • Forskolin.

  • cAMP detection kit (e.g., AlphaScreen, HTRF, or similar).

  • Cell culture medium.

  • 384-well white opaque plates.

Methodology:

  • Cell Plating: Seed the CHO-K1-h5-HT₁ₐ cells into a 384-well plate and incubate overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of DMT.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.[18]

  • Signal Reading: Read the plate on a suitable plate reader (e.g., EnVision for AlphaScreen). The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the signal against the log concentration of DMT. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal inhibition of the forskolin-stimulated signal.

Conclusion

(R)-8-Bromochroman-4-amine is a valuable synthetic intermediate, but the therapeutic potential in the context of VLS-01 lies in its API, N,N-Dimethyltryptamine. DMT's complex pharmacology, centered on the serotonin system and particularly the 5-HT₂ₐ receptor, offers a compelling mechanism for its observed rapid antidepressant effects. By promoting neural plasticity, DMT may offer a new paradigm for the treatment of TRD. The development of a controlled-release formulation like VLS-01 represents a significant step in harnessing the therapeutic potential of this psychedelic compound in a safe and clinically manageable manner. Further research into the nuanced interactions of DMT with its various molecular targets will continue to refine our understanding of its therapeutic capabilities and pave the way for novel treatments for depression and other neuropsychiatric disorders.

References

  • Psychiatric Times. (2024, August 15). VLS-01 for Treatment-Resistant Depression: Positive Phase1B Results. Retrieved from [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

  • FirstWord Pharma. (2024, August 13). In wake of Lykos MDMA rejection, atai's oral psychedelic shows early promise. Retrieved from [Link]

  • Drug Science. (n.d.). What are the effects of DMT? Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2022). In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction. Retrieved from [Link]

  • Smith, R. L., et al. (1998). Agonist Properties of N,N-Dimethyltryptamine at Serotonin 5-HT2A and 5-HT2C Receptors. Pharmacology Biochemistry and Behavior, 61(3), 323-330. [Link]

  • HCPLive. (2024, August 13). Phase 1b Trial Signals Benefit of VLS-01 for Treatment-Resistant Depression. Retrieved from [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • Inserra, A., et al. (2021). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 12, 632336. [Link]

  • Proactive. (2024, March 11). atai Life Sciences advances VLS-01 for treatment-resistant depression. Retrieved from [Link]

  • atai Life Sciences. (2025, March 11). atai Life Sciences Announces First Patient Dosed in Elumina, the Phase 2 Clinical Trial of VLS-01 for Treatment-Resistant Depression. Retrieved from [Link]

  • Wikipedia. (n.d.). Psilocin. Retrieved from [Link]

  • Goodwin, G. M., et al. (2022). The development of psilocybin therapy for treatment-resistant depression: an update. BJPsych Advances, 28(4), 244-254. [Link]

  • Priyamvada, S., et al. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology, 129-152. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • MSU Denver. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, March 14). How psychedelic drugs may help with depression. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Monash University. (n.d.). Psychedelic assisted therapy for major depressive disorder: Recent work and clinical directions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • MDPI. (2018). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to.... Retrieved from [Link]

  • Kandasamy, R., et al. (2013). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Database, 2013, bat013. [Link]

  • Catharsis Health. (2025, July 21). Psychedelic-Assisted Therapy (PAT). Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • IU Health. (2024, December 4). Psychedelic-assisted therapy for depression: What works? Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

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Protocols & Analytical Methods

Method

High-Precision Synthesis of Serotonin Receptor Modulators using (R)-8-Bromochroman-4-amine

Executive Summary This guide details the strategic utilization of (R)-8-Bromochroman-4-amine (CAS: 1212896-29-1) as a privileged scaffold for the synthesis of Serotonin (5-HT) receptor modulators. The chroman-4-amine cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of (R)-8-Bromochroman-4-amine (CAS: 1212896-29-1) as a privileged scaffold for the synthesis of Serotonin (5-HT) receptor modulators. The chroman-4-amine core is a bioisostere of the tetralin and indole pharmacophores found in classical CNS drugs. The (R)-enantiomer specifically aligns with the stereochemical requirements of the orthosteric binding pocket in 5-HT1A and 5-HT2C receptors. This protocol provides a validated, self-consistent workflow for synthesizing this chiral intermediate via the Ellman auxiliary method and demonstrates its application in Diversity-Oriented Synthesis (DOS) to generate high-affinity ligands.

Strategic Rationale & Pharmacophore Design

The "Privileged" Chroman Scaffold

In medicinal chemistry, the chroman-4-amine is classified as a "privileged structure" due to its ability to present the basic amine pharmacophore in a rigid, defined vector.[1]

  • C4-Amine (Pharmacophore): Mimics the ethylamine side chain of serotonin, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp116 in 5-HT1A) in the receptor's transmembrane domain (TM3).

  • C8-Bromine (Diversity Handle): The bromine substituent at the 8-position is non-trivial. It serves as a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to the "accessory binding pocket" of GPCRs which governs subtype selectivity.

Stereochemical Causality

The (R)-configuration at C4 is often critical. In many 5-HT receptor subtypes, the (R)-enantiomer projects the amine towards the acidic aspartate while positioning the aromatic chroman core into the hydrophobic phenylalanine cluster (TM6). The (S)-enantiomer often clashes sterically, reducing affinity by orders of magnitude.

Pathway Visualization

The following diagram illustrates the synthesis logic and the downstream signaling pathways modulated by these ligands.

G Start 8-Bromo-4-chromanone Inter Sulfinyl Imine Intermediate Start->Inter Ti(OEt)4, THF Aux (R)-t-Butyl Sulfinamide Aux->Inter Scaffold (R)-8-Bromochroman-4-amine Inter->Scaffold 1. L-Selectride 2. HCl/MeOH Lib_A Suzuki Coupling (C8-Aryl) Scaffold->Lib_A Pd(dppf)Cl2 Lib_B Amide/Urea Formation (N4-Linker) Scaffold->Lib_B R-COCl / R-NCO Rec_5HT 5-HT Receptor Binding Lib_A->Rec_5HT Lib_B->Rec_5HT Sig_Gi Gi Pathway (cAMP ↓) Rec_5HT->Sig_Gi 5-HT1A (Agonist) Sig_Gq Gq Pathway (Ca2+ ↑) Rec_5HT->Sig_Gq 5-HT2A (Antagonist)

Figure 1: Workflow from precursor to functional biological modulator. The diagram links the synthetic chemistry (left) to the biological signaling outcomes (right).

Core Protocol: Asymmetric Synthesis of (R)-8-Bromochroman-4-amine

Objective: Synthesize enantiopure (>98% ee) (R)-8-Bromochroman-4-amine hydrochloride from 8-bromo-4-chromanone. Method: Ellman’s Sulfinamide Auxiliary Approach. This method is selected over enzymatic resolution for its scalability and predictability.

Materials & Reagents
ReagentRolePurity/Grade
8-Bromo-4-chromanoneStarting Material>97%
(R)-(+)-2-Methyl-2-propanesulfinamideChiral Auxiliary>98% (Optical Purity)
Titanium(IV) ethoxide (Ti(OEt)4)Lewis Acid CatalystTech.[2][3] Grade
L-Selectride (1.0 M in THF)Stereoselective ReductantAnhydrous
HCl (4.0 M in Dioxane)Cleavage AgentAnhydrous
Step-by-Step Procedure
Step 1: Formation of the Chiral Sulfinyl Imine
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 8-Bromo-4-chromanone (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv). Dissolve in anhydrous THF (50 mL).

  • Catalysis: Add Ti(OEt)4 (20.0 mmol, 2.0 equiv) dropwise via syringe. The solution will turn slightly yellow.

  • Reaction: Reflux the mixture at 70°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot should disappear.

  • Workup: Cool to room temperature (RT). Pour into brine (50 mL) with vigorous stirring. A white precipitate (Titanium salts) will form. Filter through a celite pad. Wash the pad with EtOAc.

  • Isolation: Dry the filtrate over Na2SO4, concentrate in vacuo. Flash chromatography (Hexane/EtOAc) yields the N-sulfinyl imine.

Step 2: Diastereoselective Reduction

Critical Step: The choice of reducing agent dictates the stereochemistry. L-Selectride (bulky hydride) attacks from the less hindered face, governed by the chiral auxiliary.

  • Cooling: Dissolve the N-sulfinyl imine (from Step 1) in anhydrous THF (40 mL) and cool to -78°C (Dry ice/acetone bath).

  • Reduction: Add L-Selectride (1.0 M in THF, 15.0 mmol, 1.5 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 3 hours, then allow to warm to RT over 1 hour.

  • Quench: Carefully quench with saturated NH4Cl solution. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography. Isolate the major diastereomer (sulfinamide intermediate).

Step 3: Cleavage to the Chiral Amine Salt
  • Cleavage: Dissolve the purified sulfinamide in MeOH (20 mL). Add 4.0 M HCl in Dioxane (10 mL).

  • Reaction: Stir at RT for 2 hours. A white precipitate often forms.

  • Isolation: Add Et2O (50 mL) to fully precipitate the product. Filter the solid, wash with Et2O, and dry under high vacuum.

  • Result: (R)-8-Bromochroman-4-amine Hydrochloride .

Application Protocol: Library Generation (5-HT Modulator Synthesis)

Once the core scaffold is synthesized, it serves as a divergence point. The following protocol describes the synthesis of a Biaryl-Urea analog, a common motif in high-affinity 5-HT antagonists.

Diversity Point A: Suzuki Coupling (C8)

Objective: Extend the aromatic system to engage the hydrophobic accessory pocket.

  • Reagents: (R)-8-Bromochroman-4-amine (protected as Boc-carbamate), Phenylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with N2. Heat at 90°C for 4 hours.

  • Outcome: 8-Phenyl-chroman-4-amine derivative.

Diversity Point B: Urea Formation (N4)

Objective: Create a linker to a secondary pharmacophore (e.g., piperazine).

  • Activation: Dissolve the free amine (neutralized from HCl salt) in DCM.

  • Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv). Stir for 1 hour at RT to form the acyl-imidazole intermediate.

  • Addition: Add the secondary amine (e.g., N-phenylpiperazine) (1.2 equiv).

  • Completion: Stir 12 hours. Wash with water and brine.

  • Final Product: 1-((R)-8-Phenylchroman-4-yl)-3-(4-phenylpiperazin-1-yl)urea.

Quality Control & Validation

To ensure the trustworthiness of the protocol, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 95%
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)> 98% (R-isomer)
Identity 1H-NMR (500 MHz, DMSO-d6)Diagnostic signals: C4-H (quartet/multiplet at ~4.0-4.2 ppm), NH3+ (broad singlet at ~8.5 ppm).
Residual Solvent GC-Headspace< 5000 ppm (THF/Dioxane)

Expert Tip: In the NMR of the 8-bromo derivative, the aromatic region shows a characteristic pattern (doublet-doublet-triplet) distinct from the unsubstituted chroman. The C4-H proton in the (R)-enantiomer typically shifts upfield compared to the (S)-enantiomer when derivatized with Mosher's acid, allowing for absolute configuration assignment.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Robichaud, A. J., et al. (2000). "Chroman-4-amines as Selective Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.

  • Podona, T., et al. (1994). "Chroman-4-carboxamides as novel 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry.

  • Benchekroun, M., et al. (2021). "Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists." International Journal of Molecular Sciences.

  • BenchChem. "(R)-8-Bromochroman-4-amine Product Data." BenchChem Building Blocks.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-8-Bromochroman-4-amine Synthesis

Topic: Improving Yield & Enantioselectivity in Chiral Chroman-4-amine Synthesis Strategic Overview: The "Two-Path" Dilemma Synthesizing (R)-8-bromochroman-4-amine presents a classic challenge in medicinal chemistry: inst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Enantioselectivity in Chiral Chroman-4-amine Synthesis

Strategic Overview: The "Two-Path" Dilemma

Synthesizing (R)-8-bromochroman-4-amine presents a classic challenge in medicinal chemistry: installing a chiral amine on a bicyclic ketone while preserving the halogen handle for downstream coupling.[1] The 8-bromo substituent introduces steric bulk and electronic effects that can hinder standard condensation reactions.[1]

To maximize yield, you must choose between two validated workflows based on your scale and available equipment.

FeatureRoute A: Chemical (Ellman Auxiliary) Route B: Biocatalytic (Transaminase)
Primary Mechanism Diastereoselective reduction of chiral sulfinyl imineEnzymatic asymmetric transamination
Ideal Scale Discovery to Gram-scale (<100g)Process Scale (>100g)
Key Advantage No specialized screening required; predictable stoichiometrySuperior enantiomeric excess (>99% ee); Green chemistry
Common Failure Point Incomplete imine formation; poor diastereoselectivity (dr)Substrate inhibition; solubility issues

Protocol A: The Chemical Route (Ellman's Auxiliary)

Recommended for labs without biocatalysis infrastructure.

This route utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] The critical success factor here is driving the initial condensation to completion, as chroman-4-ones are notoriously sluggish electrophiles.[1]

Workflow Diagram

EllmanRoute Start 8-Bromochroman-4-one Step1 Condensation (Ti(OEt)4, (R)-tBu-Sulfinamide) Start->Step1 Dehydration Inter Chiral N-Sulfinyl Imine Step1->Inter >90% Conv. Step2 Diastereoselective Reduction (L-Selectride vs NaBH4) Inter->Step2 Induction Step3 Hydrolysis (HCl/MeOH) Step2->Step3 Deprotection End (R)-8-Bromochroman-4-amine Step3->End Isolation

Figure 1: Step-wise chemical synthesis flow using Ellman's auxiliary chemistry.

Detailed Methodology & Troubleshooting
Step 1: Imine Condensation [1]
  • Reagents: 8-bromochroman-4-one (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0–3.0 eq).[1]

  • Solvent: Dry THF or Toluene (0.5 M).

  • Protocol:

    • Mix ketone and sulfinamide in solvent under N₂.[1]

    • Add Ti(OEt)₄ dropwise.[1] Note: Ti(OEt)₄ acts as both Lewis acid and water scavenger.

    • Heat to 70–80°C for 16–24 hours.

  • Critical Control Point: If conversion is <80% by HPLC, do not add more Ti(OEt)₄ immediately. Instead, cool, add a small amount of dry toluene, and distill off the ethanol byproduct to shift equilibrium.

Step 2: Diastereoselective Reduction
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄.[1]

  • The Selectivity Logic:

    • NaBH₄ (Standard): Typically attacks from the less hindered face. However, for chroman-4-imines, this often yields moderate dr (e.g., 3:1).[1]

    • L-Selectride (Bulky): Enhances steric differentiation.[1] Perform at -78°C in THF.[1]

  • Protocol:

    • Cool the imine solution to -78°C.

    • Add L-Selectride (1.2 eq) slowly.[1]

    • Warm to room temperature only after TLC confirms consumption of imine.

Step 3: Hydrolysis
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Protocol: Treat the sulfinamide intermediate with HCl at 0°C -> RT. The amine salt precipitates, often purifying the compound via crystallization (removing minor diastereomers).

Protocol B: The Biocatalytic Route (Transaminase)

Recommended for high-purity requirements or scale-up.[1]

Transaminases (ATAs) can convert the ketone directly to the (R)-amine in a single step with perfect atom economy, bypassing the need for heavy metals (Ti) and cryogenic conditions.

Workflow Diagram

BioRoute Substrate 8-Bromochroman-4-one Screen Enzyme Screening (ATA Panel) Substrate->Screen Reaction Biocatalytic Transamination (pH 9.5, DMSO cosolvent) Screen->Reaction Select Hit (e.g., ATA-412) Opt Equilibrium Displacement (IPA Donor / Acetone Removal) Reaction->Opt Critical for >90% Conv. Product (R)-8-Bromochroman-4-amine Reaction->Product

Figure 2: Biocatalytic workflow emphasizing equilibrium management.

Detailed Methodology
  • Enzyme Selection: Screen commercially available (R)-selective transaminases (e.g., Codexis ATA-412 or similar homologs).[1]

  • Amine Donor: Isopropylamine (IPA) is standard. It converts to acetone.[1]

  • Equilibrium Management (The "Yield Killer"):

    • The reaction is reversible. Accumulation of acetone inhibits the enzyme and pushes the reaction backward.

    • Solution: Use a large excess of IPA (1M) or apply vacuum (if scale permits) or N₂ sparging to remove acetone continuously.

  • Solubility: 8-Bromochroman-4-one is hydrophobic.[1]

    • Fix: Use 10–20% DMSO or MeOH as a cosolvent.[1] Ensure the enzyme tolerates this solvent concentration (most commercial ATAs tolerate up to 20% DMSO).

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Low Conversion (Ellman Route) "Wet" reagents or old Ti(OEt)₄.[1]Ti(OEt)₄ hydrolyzes rapidly. Use a fresh bottle. If the reaction stalls, add 0.5 eq fresh Ti(OEt)₄ and distill off solvent/ethanol.
Poor Diastereoselectivity (dr) Reduction temperature too high.Repeat reduction at -78°C .[1] Switch from NaBH₄ to L-Selectride or DIBAL-H to maximize steric control.[1]
Low Conversion (Bio Route) Product inhibition or Acetone buildup.Implement N₂ sparging to remove acetone.[1] Increase Isopropylamine concentration to 1.5M.
Precipitation in Bio Reaction Substrate insolubility.Add Triton X-100 (0.1%) or increase DMSO cosolvent to 20%.
Racemization of Final Product Harsh hydrolysis conditions.Avoid refluxing in strong acid.[1] Hydrolysis of the sulfinamide occurs readily at RT. Keep pH < 10 during workup to prevent retro-Michael or elimination side reactions.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the (S)-sulfinamide to get the (R)-amine? A: Technically, yes, if the reduction is substrate-controlled, but this is risky.[1] The "Ellman rule" generally dictates that (R)-sulfinamide yields the (R)-amine when using specific reducing agents.[1] It is safer to stick to the (R)-sulfinamide auxiliary for the (R)-amine target to ensure the auxiliary's influence matches the desired outcome.[1]

Q: Is the 8-bromo group stable to L-Selectride? A: Yes, aryl bromides are generally stable to borohydrides at -78°C. However, avoid allowing the temperature to rise above 0°C before quenching, as debromination is a rare but possible side reaction with powerful hydrides at high temps.[1]

Q: Why is my yield dropping during the workup of the amine? A: Chroman-4-amines can form carbamates with atmospheric CO₂ or degrade if left as free bases in solution.[1] Store as the HCl salt. Isolate by precipitating the salt directly from the hydrolysis mixture using Et₂O or MTBE.

References

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[1][2] Journal of Organic Chemistry, 1999.[2] Link

  • Merck & Co.[1] Research. "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." ACS Medicinal Chemistry Letters, 2023.[1] (Describes ATA screening for spirocyclic chroman-like ketones). Link

  • Xu, Y., et al. "Modular synthesis of bis-α-chiral amines using Ellman sulfinamide."[1] Science Advances, 2025. Link

  • Truppo, M. D., et al. "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry, 2009.[1][3] Link

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of analytical methods for (R)-8-Bromochroman-4-amine

Cross-Validation of Analytical Methods for (R)-8-Bromochroman-4-amine Executive Summary (R)-8-Bromochroman-4-amine (CAS: 1212896-29-1) is a critical chiral intermediate in the synthesis of serotonin receptor modulators a...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Analytical Methods for (R)-8-Bromochroman-4-amine

Executive Summary

(R)-8-Bromochroman-4-amine (CAS: 1212896-29-1) is a critical chiral intermediate in the synthesis of serotonin receptor modulators and other CNS-active pharmaceutical ingredients.[1] Ensuring its enantiomeric purity is paramount, as the (S)-enantiomer often exhibits off-target toxicity or reduced efficacy. While Normal-Phase Chiral HPLC has long been the "gold standard" for release testing, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for high-throughput screening and green purification.

This guide provides a technical cross-validation of Chiral HPLC versus Chiral SFC for this specific molecule. It details the experimental protocols, mechanistic insights, and validation parameters required to transition between these orthogonal methods without compromising data integrity.

Technical Background: The Chirality Challenge

The chroman-4-amine scaffold presents a specific analytical challenge due to the basicity of the primary amine at position 4 and the lipophilicity of the bromine at position 8.

  • The Problem: Primary amines often interact strongly with residual silanols on silica-based stationary phases, leading to peak tailing.

  • The Solution: Both methods described below utilize polysaccharide-based Chiral Stationary Phases (CSPs) which rely on hydrogen bonding, dipole-dipole interactions, and pi-pi stacking for chiral recognition.

  • Salt Form Consideration: This intermediate is frequently supplied as a hydrochloride salt (HCl).[2] For chromatographic analysis, the salt must often be neutralized in situ using a basic additive (e.g., diethylamine) in the mobile phase to ensure the analyte exists in its free-base form for optimal interaction with the chiral selector.

Methodology 1: The Gold Standard (Chiral HPLC)

Use Case: Final Quality Control (QC) release and impurity profiling.

Mechanism: This method utilizes an amylose-based selector (Chiralpak AD-H). The helical structure of the amylose derivative creates a chiral cavity that differentially retains the (R) and (S) enantiomers based on their spatial fit.

Experimental Protocol:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note on DEA: The 0.1% DEA is non-negotiable. It masks silanol sites and ensures the amine remains deprotonated, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV at 280 nm (targeting the brominated aromatic ring).

  • Sample Prep: Dissolve 1 mg of (R)-8-Bromochroman-4-amine HCl in 1 mL of Ethanol/DEA (100:0.1). Sonicate to ensure free-basing.

Methodology 2: The Green Alternative (Chiral SFC)

Use Case: High-throughput screening (HTS) and preparative purification.

Mechanism: SFC replaces the non-polar hydrocarbon (Hexane) with supercritical CO2. The diffusivity of scCO2 is higher than liquids, allowing for 3-5x faster flow rates without significant backpressure penalties.

Experimental Protocol:

  • Column: Chiralpak AD-H (or Chiralpak IG for improved robustness), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: CO2 (A) : Methanol with 0.2% DEA (B).

  • Gradient: Isocratic 15% B (85% CO2).

  • Back Pressure: 120 bar (ensures CO2 remains supercritical).

  • Flow Rate: 3.0 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 280 nm.

Key Advantage: The use of Methanol instead of IPA/Hexane reduces solvent costs by >80% and allows for easier recovery of the compound during preparative runs.

Cross-Validation Study: HPLC vs. SFC

To validate the switch from HPLC to SFC, the following parameters must be assessed. The data below represents typical acceptance criteria for a pharmaceutical intermediate.

Table 1: Comparative Validation Metrics
Validation ParameterChiral HPLC (Normal Phase)Chiral SFC (CO2/MeOH)Verdict
Specificity Resolution (Rs) > 3.0 between (R) and (S)Resolution (Rs) > 4.5 between (R) and (S)SFC Wins (Better mass transfer)
Linearity (R²) > 0.999 (0.05 - 1.0 mg/mL)> 0.999 (0.05 - 1.0 mg/mL)Tie
LOD (Limit of Detection) ~ 0.5 µg/mL~ 1.0 µg/mLHPLC Wins (Less baseline noise)
Precision (RSD, n=6) < 0.5%< 1.0%HPLC Wins (Pump stability)
Analysis Time 15 - 20 minutes3 - 5 minutesSFC Wins (4x Faster)
Solvent Consumption ~ 20 mL organic solvent/run~ 1.5 mL organic solvent/runSFC Wins (Green Chemistry)
Validation Workflow Visualization

The following diagram outlines the decision logic for selecting and validating the appropriate method.

ValidationWorkflow Start Sample: (R)-8-Bromochroman-4-amine Purpose Define Purpose Start->Purpose QC QC Release / Impurity Profiling Purpose->QC High Precision Needed Prep Prep Purification / HTS Purpose->Prep Speed/Volume Needed HPLC Method A: Chiral HPLC (Hexane/IPA/DEA) QC->HPLC SFC Method B: Chiral SFC (CO2/MeOH/DEA) Prep->SFC Validate Cross-Validation Check HPLC->Validate SFC->Validate Metrics Compare: 1. Retention Time Match 2. % Recovery 3. Enantiomeric Excess (ee%) Validate->Metrics Report Generate COA Validate->Report If Criteria Met

Figure 1: Decision matrix for selecting analytical methods based on the stage of drug development.

Mechanistic Insight: The Role of the "Modifier"

In both methods, the "modifier" (DEA or IPA) plays a dual role that is often misunderstood:

  • Chiral Selector Interaction: The carbamate groups on the Amylose backbone (Chiralpak AD) act as hydrogen bond donors/acceptors. The alcohol (IPA or MeOH) modulates the strength of these interactions.

  • Peak Shape Correction: The amine on the chroman ring is basic. Without a basic additive (DEA), the analyte will ion-exchange with residual silanols on the silica support, causing severe tailing.

    • Critical Note: In SFC, methanol acts as both a solvent and a density modifier. Higher methanol concentration increases the fluid density, increasing the solvating power and reducing retention time.

ChiralInteraction Analyte (R)-8-Bromochroman-4-amine Interaction1 H-Bonding (Amine to Carbonyl) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Bromo-phenyl to Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Chroman Ring in Cavity) Analyte->Interaction3 Selector Amylose Carbamate (AD-H) Interaction1->Selector Interaction2->Selector Interaction3->Selector

Figure 2: Mechanistic interactions driving the chiral separation on polysaccharide columns.

References

  • Chiral Separation of Chroman Derivatives: Synthesis and Evaluation of the Biological Properties of Chiral Chroman Amine Analogues. ResearchGate.

  • SFC vs HPLC Validation: Chiral Separation Using SFC and HPLC: A Comparative Workflow. Shimadzu Application News.

  • General Protocol for Chiral Amines: Chromatographic Separation of Enantiomers of Chiral Amines Using Polysaccharide-Derived Chiral Columns. ResearchGate.

  • Product Specification & Safety: (R)-8-Bromochroman-4-amine Safety Data Sheet (SDS) and Specifications. BLD Pharm.[4]

Sources

Comparative

Comparative Efficacy of (R)-8-Bromochroman-4-amine Derivatives in Neurological Models

Technical Guide for Drug Development Professionals Executive Summary The (R)-8-bromochroman-4-amine scaffold represents a paradigm shift in serotonergic pharmacology. Unlike classical 5-HT1A agonists (e.g., 8-OH-DPAT) or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

The (R)-8-bromochroman-4-amine scaffold represents a paradigm shift in serotonergic pharmacology. Unlike classical 5-HT1A agonists (e.g., 8-OH-DPAT) or partial agonists (e.g., Buspirone), derivatives of this scaffold—most notably NLX-101 (F-15599) —exhibit functional selectivity (biased agonism) .[1][2]

This guide objectively compares the efficacy of these derivatives against standard-of-care and reference compounds. The data demonstrates that the (R)-8-bromochroman-4-amine core enables preferential activation of cortical post-synaptic G-protein signaling pathways while minimizing β-arrestin recruitment and raphe autoreceptor activation. This unique profile translates to superior efficacy in models of Rett Syndrome , Depression , and Fragile X Syndrome without the dose-limiting side effects typical of non-selective serotonergic agents.

Structural & Mechanistic Basis: The "Biased" Advantage[3]

The Scaffold

The (R)-8-bromochroman-4-amine core is distinct because of the specific interaction between the 8-bromo substituent and the 5-HT1A receptor binding pocket. This interaction induces a specific receptor conformation that favors coupling to G


i proteins over β-arrestin.
Mechanism of Action: Cortical Preference[3][4]
  • Classical Agonists (8-OH-DPAT): Indiscriminately activate presynaptic autoreceptors (Raphe nuclei) and postsynaptic heteroreceptors (Cortex/Hippocampus). Activation of autoreceptors reduces serotonin release, counteracting the therapeutic effect.[3]

  • Biased Agonists (NLX-101): Preferentially activate postsynaptic cortical receptors .[1][3] This bypasses the negative feedback loop of the raphe nuclei, resulting in rapid-onset antidepressant and pro-cognitive effects.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways between a balanced agonist and the biased (R)-8-bromochroman-4-amine derivative.

G Agonist_Balanced Balanced Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist_Balanced->Receptor High Affinity Agonist_Biased Biased Agonist (NLX-101) Agonist_Biased->Receptor High Affinity Arrestin β-Arrestin Recruitment Agonist_Biased->Arrestin Minimal Activation G_Protein Gαi Protein Coupling Receptor->G_Protein Primary Pathway Receptor->Arrestin Secondary Pathway Effect_Therapeutic Therapeutic Effect (Neuronal Firing/Plasticity) G_Protein->Effect_Therapeutic Effect_Side Desensitization & Internalization Arrestin->Effect_Side

Figure 1: Functional Selectivity Profile. The (R)-8-bromochroman-4-amine derivative (NLX-101) strongly drives G-protein signaling (Green) while minimizing β-arrestin recruitment (Red), unlike balanced agonists.

Comparative Efficacy in Neurological Models

Model A: Rett Syndrome (Mecp2 Knockout Mice)

Rett syndrome is characterized by severe respiratory arrhythmias (apneas). 5-HT1A activation can stabilize the respiratory network.

CompoundClassRespiratory Apnea ReductionMotor Side EffectsDosing Frequency
NLX-101 Biased AgonistHigh (>80% reduction) None observedSingle daily dose
Buspirone Partial AgonistLow to ModerateSedation at effective dosesChronic required
8-OH-DPAT Full AgonistHighSerotonin Syndrome (Hypothermia, flat posture)N/A (Toxic)

Key Finding: In Mecp2-deficient mice, NLX-101 completely normalized respiratory frequency and eliminated apneas at doses (0.5–2.5 mg/kg) that did not induce sedation. Buspirone required doses that caused significant motor impairment to achieve only partial respiratory rescue [1, 3].

Model B: Rapid-Onset Antidepressant Activity (Forced Swim Test)

The Forced Swim Test (FST) measures behavioral despair. Standard SSRIs require chronic administration to show effect; biased agonists show immediate efficacy.

CompoundDose (mg/kg)Immobility Reduction (%)Onset of ActionMechanism Note
NLX-101 0.16 - 0.63~60% Acute (30 min) Direct cortical activation
Fluoxetine 10 - 20~40%Delayed (Chronic)Reuptake inhibition
F-13714 0.04 - 0.63VariableAcutePreferential autoreceptor activation (opposite bias)

Key Finding: NLX-101 reduces immobility after a single administration, mimicking the effect of chronic SSRI treatment. This confirms that bypassing the presynaptic autoreceptor delay is a viable therapeutic strategy [2, 5].

Detailed Experimental Protocols

To validate the biased nature and efficacy of these derivatives, the following protocols are recommended.

Protocol 1: [35S]GTPγS Binding Assay (Functional Potency)

This assay measures the activation of G-proteins, the primary signaling pathway for the therapeutic effect.

Workflow Diagram:

Experiment Step1 Membrane Prep: CHO cells expressing h5-HT1A Step2 Incubation Mix: Membranes + GDP (30μM) + SPA Beads Step1->Step2 Step3 Agonist Addition: Add NLX-101 (10^-10 to 10^-5 M) Step2->Step3 Step4 Tracer Addition: Add [35S]GTPγS (0.1 nM) Step3->Step4 Step5 Incubation: 30 mins @ Room Temp Step4->Step5 Step6 Measurement: Scintillation Counting Step5->Step6

Figure 2: [35S]GTPγS Scintillation Proximity Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-h5-HT1A cells in ice-cold Tris-HCl buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellets to a protein concentration of ~10 µ g/well .

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4. Add 30 µM GDP to minimize basal binding.

  • Reaction: In 96-well plates, mix membranes, test compound (NLX-101), and 0.1 nM [35S]GTPγS.

  • Incubation: Incubate for 30 minutes at 25°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity. Calculate

    
     (efficacy) relative to the reference full agonist 5-HT (defined as 100%).
    
Protocol 2: Whole-Body Plethysmography (Rett Respiratory Model)

Used to assess the rescue of respiratory phenotypes in Mecp2 knockout mice.

  • Acclimatization: Place Mecp2-null mice in unanesthetized, unrestrained plethysmography chambers for 30 minutes/day for 2 days prior to testing.

  • Baseline Recording: On test day, record basal respiration for 30 minutes.

  • Administration: Inject NLX-101 (i.p., 0.5–2.5 mg/kg) or vehicle.

  • Post-Dose Recording: Continuously record respiratory frequency (

    
    ), tidal volume (
    
    
    
    ), and minute volume (
    
    
    ) for 60 minutes.
  • Data Analysis: Quantify apneas (pauses > 2 respiratory cycles). Compare pre- vs. post-dose values using repeated measures ANOVA.

Pharmacokinetic & Selectivity Profile

The clinical viability of (R)-8-bromochroman-4-amines relies on their selectivity profile, which avoids off-target effects common in older serotonergic drugs.

  • Selectivity: NLX-101 displays >1000-fold selectivity for 5-HT1A over D2 dopamine receptors (unlike Buspirone, which has significant D2 affinity).

  • Bioavailability: High oral bioavailability in rodents and primates.

  • Metabolic Stability: The 8-bromo substituent protects the aromatic ring from rapid metabolic oxidation, a common failure point in non-halogenated chroman derivatives.

References

  • Levitt, E. S., et al. (2013).[4] "5-HT1A receptor activation rescues respiratory abnormalities in Rett syndrome mice."[2][5] Journal of Applied Physiology.

  • Newman-Tancredi, A., et al. (2009).[6] "Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist." British Journal of Pharmacology.

  • Abdala, A. P., et al. (2014). "Correction of respiratory disorders in a mouse model of Rett syndrome." Proceedings of the National Academy of Sciences.

  • Depoortère, R., et al. (2010).[6] "F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists." European Neuropsychopharmacology.[6]

  • Assié, M. B., et al. (2010).[6] "F15599, a selective post-synaptic 5-HT1A receptor agonist, displays antidepressant-like effects in the forced swim test."[7][3][8] Behavioural Pharmacology.

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of Chroman-Based Therapeutics

An Objective Comparison of (R)-8-Bromochroman-4-amine Precursors and the Broader Chroman Scaffold in Neurodegenerative Disease Models For researchers and drug development professionals, the chroman scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of (R)-8-Bromochroman-4-amine Precursors and the Broader Chroman Scaffold in Neurodegenerative Disease Models

For researchers and drug development professionals, the chroman scaffold represents a promising frontier in the quest for novel therapeutics targeting neurological and psychiatric disorders. (R)-8-Bromochroman-4-amine, in particular, serves as a key chiral intermediate in the synthesis of centrally acting agents, including potential antidepressants and anxiolytics that modulate serotonin receptors.[1] While specific in vivo validation data for precursors of (R)-8-Bromochroman-4-amine remains nascent, a wealth of research on related chroman derivatives provides a strong rationale for their therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3]

This guide offers a comprehensive overview of the therapeutic promise of the chroman scaffold, grounded in existing in vitro evidence. It further provides a detailed roadmap for the in vivo validation of novel chroman-based drug candidates, comparing potential outcomes with established therapies and alternative compounds.

The Therapeutic Rationale: Why the Chroman Scaffold Merits Investigation

The chroman ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4] Its versatility has led to the development of derivatives with a wide range of biological activities. For neurodegenerative diseases, two key areas of interest have emerged for chroman-based compounds: the inhibition of cholinesterases and sirtuin 2 (SIRT2).

Butyrylcholinesterase (BuChE) Inhibition in Alzheimer's Disease

In a healthy brain, acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. However, in Alzheimer's disease, butyrylcholinesterase (BuChE) activity increases as the disease progresses.[5] Therefore, inhibiting BuChE is a key therapeutic strategy. Several chroman-4-amine and chroman-4-ol derivatives have demonstrated potent and selective inhibition of BuChE.[2][3]

Kinetic studies have revealed that some of these compounds act as mixed inhibitors of BuChE.[2][3] This dual-binding mechanism can offer a more sustained and effective inhibition compared to purely competitive inhibitors.

Sirtuin 2 (SIRT2) Inhibition in Neurodegeneration

Sirtuin 2 (SIRT2) is an enzyme that has been implicated in the pathology of Parkinson's disease and other neurodegenerative disorders.[6] Inhibition of SIRT2 has been shown to be neuroprotective in various models. A series of substituted chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2, with some compounds exhibiting inhibitory concentrations in the low micromolar range.[6][7]

Comparative In Vitro Efficacy of Chroman Derivatives

The following table summarizes the in vitro inhibitory activities of various chroman derivatives against key targets in neurodegenerative diseases, providing a basis for comparison with existing drugs.

Compound ClassTarget EnzymeKey FindingsReference CompoundIC50 of ReferenceSource
gem-dimethylchroman-4-oleqBuChEIC50 in the range of 2.9 - 7.3 µMGalantamine-[2][3]
gem-dimethylchroman-4-amineeqBuChEIC50 in the range of 7.6 - 67 µMGalantamine-[2][3]
6,8-dibromo-2-pentylchroman-4-oneSIRT2IC50 of 1.5 µM--[6]
4-(Bis(2-bromobenzyl) amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneBuChEIC50 of 0.7 ± 0.2 µMGalantamine Hydrobromide40.83 ± 0.4 µM[5]

A Roadmap for In Vivo Validation: From Bench to Preclinical Models

While in vitro data is crucial for initial screening and lead optimization, in vivo validation is the critical next step to ascertain the therapeutic potential of a drug candidate. The following section outlines a logical and rigorous workflow for the in vivo assessment of a novel chroman-based therapeutic, such as a derivative of (R)-8-Bromochroman-4-amine.

InVivo_Validation_Workflow cluster_0 Phase 1: Pre-formulation & Pharmacokinetics cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Safety & Toxicology Solubility Solubility & Stability Assessment PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Studies Solubility->PK_PD Formulation Development BBB Blood-Brain Barrier (BBB) Permeability PK_PD->BBB Brain Exposure Model Selection of Animal Model (e.g., 5XFAD for Alzheimer's) BBB->Model Dose Selection Behavioral Behavioral Assessments (e.g., Morris Water Maze) Model->Behavioral Functional Outcomes Acute Acute Toxicity Studies Model->Acute Safety Assessment Biochemical Biochemical & Histological Analysis Behavioral->Biochemical Correlate with Pathology Chronic Chronic Toxicity Studies Acute->Chronic Off_Target Off-Target Effects Profiling Chronic->Off_Target

Figure 1: A generalized workflow for the in vivo validation of a novel chroman-based therapeutic candidate.

Experimental Protocols: A Step-by-Step Guide

1. Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Permeability Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the candidate compound and its ability to cross the blood-brain barrier.

  • Methodology:

    • Administer the compound to a cohort of healthy rodents (e.g., C57BL/6 mice) via intravenous (IV) and oral (PO) routes at a predetermined dose.

    • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

    • At the final time point, euthanize the animals and collect brain tissue.

    • Analyze plasma and brain homogenate concentrations of the compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Calculate key PK parameters (e.g., half-life, clearance, volume of distribution, bioavailability, and brain-to-plasma ratio).

  • Rationale: A favorable PK profile with good oral bioavailability and significant BBB penetration is essential for a centrally acting drug.

2. Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

  • Objective: To assess the ability of the chroman derivative to ameliorate cognitive deficits and reduce Alzheimer's-related pathology.

  • Methodology:

    • Treat 5XFAD mice and wild-type littermates with the candidate compound or vehicle control for a specified duration (e.g., 3 months), starting at an age when pathology is developing.

    • Conduct behavioral tests to assess learning and memory, such as the Morris Water Maze or Y-maze.

    • Following the treatment period, collect brain tissue for biochemical and histological analysis.

    • Measure levels of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) using immunohistochemistry and ELISA.

    • Assess markers of neuroinflammation (e.g., activated microglia and astrocytes) and synaptic density.[8]

  • Rationale: This provides direct evidence of the drug's disease-modifying potential in a relevant animal model.

Alternative Therapeutic Strategies and Comparative Compounds

The development of chroman-based therapeutics does not occur in a vacuum. It is essential to compare their performance against both existing standard-of-care treatments and other emerging therapeutic modalities.

Established Cholinesterase Inhibitors:

  • Donepezil, Rivastigmine, and Galantamine: These are FDA-approved drugs for the symptomatic treatment of Alzheimer's disease.[9] Any novel BuChE inhibitor would need to demonstrate comparable or superior efficacy, a better side-effect profile, or additional disease-modifying effects. Side effects of current cholinesterase inhibitors can include diarrhea, insomnia, and anorexia.[5]

Natural Products with Neuroprotective Properties:

  • A wide array of natural products, including flavonoids, terpenoids, and alkaloids, have shown promise in preclinical models of neurodegeneration.[9] These compounds often exhibit antioxidant and anti-inflammatory properties.[8] For example, curcumin and resveratrol have been extensively studied for their neuroprotective effects.[9]

The following diagram illustrates the interplay of different therapeutic targets in neurodegenerative diseases, highlighting where chroman derivatives and alternative strategies may exert their effects.

Neuroprotective_Pathways cluster_0 Pathological Hallmarks cluster_1 Therapeutic Interventions Abeta Aβ Plaques Tangles NFTs Oxidative_Stress Oxidative Stress Neuroinflammation Neuroinflammation Chroman_BuChE Chroman Derivatives (BuChE Inhibition) Chroman_BuChE->Abeta Modulates Aβ toxicity Chroman_SIRT2 Chroman Derivatives (SIRT2 Inhibition) Chroman_SIRT2->Tangles Reduces tau pathology Natural_Products Natural Products (Antioxidant, Anti-inflammatory) Natural_Products->Oxidative_Stress Natural_Products->Neuroinflammation Existing_Drugs Existing AChE/BuChE Inhibitors Existing_Drugs->Abeta

Figure 2: Interplay of therapeutic targets in neurodegenerative diseases and the potential mechanisms of action for chroman derivatives and alternative compounds.

Conclusion and Future Directions

The chroman scaffold, including precursors like (R)-8-Bromochroman-4-amine, holds significant promise for the development of novel therapeutics for neurodegenerative and psychiatric disorders. The existing in vitro data on BuChE and SIRT2 inhibition by various chroman derivatives provide a solid foundation for further investigation. The true therapeutic potential, however, can only be unlocked through rigorous in vivo validation.

The experimental roadmap outlined in this guide provides a framework for advancing these promising compounds from the laboratory to preclinical evaluation. By systematically assessing their pharmacokinetic properties, efficacy in relevant disease models, and safety profiles, researchers can determine whether these novel chemical entities can offer a meaningful clinical advantage over existing treatments. The path forward requires a dedicated and evidence-based approach to translate the chemical promise of the chroman scaffold into tangible benefits for patients.

References

  • Vertex AI Search. (R)-8-Bromochroman-4-amine. Google Cloud.
  • MySkinRecipes. (R)-8-Bromochroman-4-amine hydrochloride.
  • PubMed. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.
  • BLDpharm. 1212896-29-1|(R)-8-Bromochroman-4-amine.
  • PMC. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update.
  • PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • MDPI.
  • Google Patents. US11643395B2 - Derivatives of 4-aminoantipyrine as anti-Alzheimers butyrylcholinesterase inhibitors.
  • ResearchGate. Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease | Request PDF.
  • Wiley Online Library. (2019). Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities.
  • ResearchGate. Neuroprotective activity of analogues 8c, 8e, 8g and galantamine,...
  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • BenchChem. Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
  • PMC. Neuroprotective Natural Products for Alzheimer's Disease.
  • ResearchGate. (2025). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF.
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
  • PubMed. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.
  • EurekAlert!. (2023). Researchers identify two compounds capable of inhibiting growth of brain tumor cells.
  • PubMed Central. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.
  • PMC. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. National Center for Biotechnology Information.

  • J&K Scientific LLC. 8-Bromochroman-4-amine | 886762-91-0.
  • PubChem. 5-Bromo-8-iodoquinazolin-4-amine | C8H5BrIN3 | CID 177777710.

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Comparative

Spectroscopic Comparison Guide: (R)-8-Bromochroman-4-amine vs. Precursors

This guide provides an in-depth spectroscopic comparison between the target molecule, (R)-8-Bromochroman-4-amine , and its primary synthetic precursor, 8-Bromo-4-chromanone . It is designed for medicinal chemists and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between the target molecule, (R)-8-Bromochroman-4-amine , and its primary synthetic precursor, 8-Bromo-4-chromanone . It is designed for medicinal chemists and process scientists requiring rigorous validation protocols for this chiral scaffold, which is a critical pharmacophore in serotonin receptor modulators (e.g., 5-HT agonists).

Executive Summary & Structural Context

The transformation of 8-Bromo-4-chromanone (Precursor) to (R)-8-Bromochroman-4-amine (Target) represents a change from a planar,


-hybridized ketone to a chiral, 

-hybridized amine. This structural shift fundamentally alters the spectroscopic signature, allowing for precise monitoring of reaction progress and enantiomeric purity.
  • Target: (R)-8-Bromochroman-4-amine (Chiral building block).

  • Primary Precursor: 8-Bromo-4-chromanone.

  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee) and absence of the carbonyl signal.

Synthetic Pathway Visualization

The following diagram outlines the standard industrial route, highlighting the critical node where spectroscopic validation is required.

SynthesisPath Phenol 2-Bromophenol (Starting Material) Acid 3-(2-Bromophenoxy) propanoic acid Phenol->Acid Alkylation Ketone 8-Bromo-4-chromanone (PRECURSOR) Acid->Ketone Cyclization (PPA/TfOH) Racemate (±)-8-Bromochroman-4-amine (Intermediate) Ketone->Racemate Reductive Amination Target (R)-8-Bromochroman-4-amine (TARGET) Racemate->Target Chiral Resolution (L-Tartaric Acid)

Figure 1: Synthetic workflow from 2-bromophenol to the chiral amine target.

Spectroscopic Deep Dive: Precursor vs. Target[1]

This section details the specific spectral changes expected during the conversion.

A. Infrared Spectroscopy (FT-IR)

FT-IR provides the fastest "Go/No-Go" decision during reaction monitoring.

Feature8-Bromo-4-chromanone (Precursor)(R)-8-Bromochroman-4-amine (Target)Diagnostic Value
C=O Stretch Strong, Sharp (~1685 cm⁻¹) Absent Primary indicator of conversion.
N-H Stretch AbsentMedium, Broad (3300–3400 cm⁻¹)Confirms amine formation.
N-H Bend AbsentMedium (~1590–1610 cm⁻¹)Secondary confirmation.
C-O-C Stretch Strong (~1240 cm⁻¹)Strong (~1230 cm⁻¹)Retained ether linkage (scaffold integrity).

Technical Insight: The carbonyl stretch in the precursor is conjugated with the aromatic ring, lowering its frequency slightly compared to aliphatic ketones. Complete disappearance of the band at 1685 cm⁻¹ is the standard endpoint metric.

B. Nuclear Magnetic Resonance ( H NMR)

NMR offers the most definitive structural proof. The 8-bromo substituent exerts a specific influence on the aromatic coupling patterns.

1. The Aliphatic Region (The "Fingerprint" of Reduction)
  • Precursor (Ketone): The C2 and C3 protons appear as distinct triplets (or multiplets) due to the planar carbonyl at C4.

    • 
       ~4.5 ppm (2H, t, H-2)
      
    • 
       ~2.8 ppm (2H, t, H-3)
      
  • Target (Amine): The introduction of the amine at C4 creates a chiral center, making the C2 and C3 protons diastereotopic.

    • H-4: A new signal appears at

      
       ~4.0–4.2 ppm  (typically a triplet or dd). This is the definitive product peak.
      
    • H-2 & H-3: These split into complex multiplets due to the rigid ring conformation and chirality.

2. The Aromatic Region (Substituent Effects)

The 8-bromo group is ortho to the ether oxygen.

  • Precursor: The proton at H-5 (peri-position to the carbonyl) is significantly deshielded by the carbonyl's anisotropy, typically appearing downfield (

    
     ~7.8 ppm ).
    
  • Target: Upon reduction to the amine, this anisotropic deshielding is lost. The H-5 proton shifts upfield to

    
     ~7.2–7.4 ppm . This "aromatic relaxation" is a subtle but powerful confirmation of carbonyl removal.
    
C. Chiral Analysis (HPLC & Polarimetry)

Standard spectroscopy (IR/NMR) cannot distinguish the (R) enantiomer from the (S) enantiomer or the racemate.

  • Polarimetry:

    • (R)-isomer typically exhibits specific rotation

      
      . (Note: Literature values for this specific derivative vary by solvent/salt form, but the sign is opposite to the (S)-isomer).
      
    • Protocol: Dissolve 10 mg in 1 mL MeOH. Measure at 589 nm.[1]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Differentiation: The (R) and (S) isomers will have distinct retention times (e.g.,

      
       = 8.5 min, 
      
      
      
      = 11.2 min).

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-4-chromanone (Precursor)

Rationale: This Friedel-Crafts cyclization is sensitive to moisture. Polyphosphoric acid (PPA) is preferred over Lewis acids for cleaner workup.

  • Mixing: In a round-bottom flask, combine 3-(2-bromophenoxy)propanoic acid (1.0 eq) with PPA (10 wt. eq).

  • Cyclization: Heat to 100°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear; the ketone spot (

    
     ~0.6) appears.[2]
    
  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The ketone precipitates as an off-white solid.

  • Isolation: Filter, wash with water, and recrystallize from ethanol.

  • Validation: Confirm via IR (1685 cm⁻¹ peak).

Protocol 2: Reductive Amination & Resolution (Target)

Rationale: Direct asymmetric synthesis is costly. The industry standard is racemic synthesis followed by classical resolution.

  • Imine Formation: Dissolve 8-bromo-4-chromanone in Methanol. Add

    
     (10 eq) and stir at RT for 30 min.
    
  • Reduction: Add

    
     (1.5 eq) portion-wise. Caution: Generates HCN; use a scrubber. Stir for 12 hours.
    
  • Workup: Quench with aqueous NaOH (pH > 10). Extract with DCM.[3] Evaporate to obtain (±)-8-Bromochroman-4-amine .

  • Resolution:

    • Dissolve racemate in hot Ethanol.

    • Add (L)-(+)-Tartaric acid (1.0 eq).

    • Cool slowly to 4°C. The diastereomeric salt of the (R)-amine crystallizes preferentially (verify specific salt/solvent combination for this derivative via small-scale screen).

    • Filter and treat the salt with 1M NaOH to liberate the free (R)-base .

Decision Logic for Quality Control

Use the following logic flow to validate the synthesis of the target.

QCDecision Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis (Check 1685 cm⁻¹) Start->IR_Check NMR_Check Step 2: ¹H NMR Analysis (Check H-4 signal ~4.1 ppm) IR_Check->NMR_Check Peak Absent Fail_IR FAIL: Ketone Remaining Action: Reprocess (Reduction) IR_Check->Fail_IR Peak Present Chiral_Check Step 3: Chiral HPLC (Check ee %) NMR_Check->Chiral_Check H-4 Signal Confirmed Fail_NMR FAIL: Wrong Structure Action: Check Side Products NMR_Check->Fail_NMR No H-4 Signal Fail_Chiral FAIL: Low ee (<98%) Action: Recrystallize Salt Chiral_Check->Fail_Chiral ee < 98% Pass PASS: Release Batch Chiral_Check->Pass ee > 98%

Figure 2: Quality Control Decision Tree for (R)-8-Bromochroman-4-amine.

Summary Data Table

Parameter8-Bromo-4-chromanone(R)-8-Bromochroman-4-amine
Molecular Weight 227.05 g/mol 228.10 g/mol
Physical State White/Pale Yellow SolidColorless Oil or White Solid (HCl salt)
IR Key Band 1685 cm⁻¹ (C=O)3350 cm⁻¹ (NH), 1590 cm⁻¹ (NH bend)

H NMR (H-4)
Absent (Carbonyl Carbon)Triplet/Multiplet ~4.1 ppm

H NMR (H-5)
Deshielded (~7.8 ppm)Normal Aromatic (~7.3 ppm)
Chirality Achiral (Planar)Chiral (R/S)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743379, 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. (Note: Analogous chemistry reference). Retrieved from [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.[4] (Review of chromanone synthesis). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-8-Bromochroman-4-amine

Executive Safety Summary: The "Why" Behind the Protocol (R)-8-Bromochroman-4-amine is not a generic reagent; it is a halogenated, chiral amine intermediate. Handling this compound requires a specific risk assessment that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

(R)-8-Bromochroman-4-amine is not a generic reagent; it is a halogenated, chiral amine intermediate. Handling this compound requires a specific risk assessment that goes beyond standard laboratory compliance.

As a Senior Application Scientist, I urge you to recognize the three specific hazard vectors associated with this molecule:

  • Aminergic Corrosivity: Like most low-molecular-weight amines, this compound is likely caustic to mucous membranes and the upper respiratory tract.

  • Halogenated Permeation: The bromine substituent increases lipophilicity, potentially facilitating faster dermal absorption compared to non-halogenated analogues.

  • Sensitization Potential: Chiral amines are frequent sensitizers. Repeated low-level exposure can lead to irreversible allergic response.

The Golden Rule: Treat this substance as a Potentially Hazardous Pharmaceutical Intermediate (PHPI) . Engineering controls (fume hoods) are your primary defense; PPE is your last line of defense.

The PPE Matrix: Validated Protection Standards

Do not rely on generic "wear gloves" advice. Standard disposable nitrile gloves have poor chemical resistance to halogenated amines and organic solvents used to dissolve them (e.g., DCM, THF).

Table 1: Task-Based PPE Specifications

Protection ZoneComponentSpecificationRationale
Dermal (Hands) Primary Glove Silver Shield / Laminate (EVOH) Critical: Nitrile degrades rapidly (<5 mins) against halogenated amines/solvents. Laminate provides >4hr breakthrough protection.
Secondary (Outer)Nitrile (5 mil minimum)Provides dexterity and protects the inner laminate glove from tears.
Respiratory Solid Handling N95 (Min) / P100 (Rec)Prevents inhalation of fine dust during weighing. Use in conjunction with Fume Hood.
Solution Fume Hood (Face Velocity >100 fpm)Vapors are corrosive. If hood is unavailable, full-face respirator with Organic Vapor/Amine cartridges is required.
Ocular Primary Chemical Splash GogglesSafety glasses are insufficient. Amines causing corneal opacity is a known risk; vapors can bypass glasses.
Body Clothing Tyvek Lab Coat (Wrist-fitted)Cotton absorbs amines and holds them against the skin. Tyvek repels dust and splashes.

Visual Logic: PPE Decision Tree

Use this decision tree to determine the required protection level based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling (R)-8-Bromochroman-4-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant_Solid Quantity > 500mg? Solid->Quant_Solid Quant_Sol Solvent Type? Solution->Quant_Sol Level1 LEVEL 1: Standard Fume Hood + Nitrile (Double) + Safety Glasses Quant_Solid->Level1 No Level2 LEVEL 2: Elevated Fume Hood + N95 + Double Nitrile + Goggles Quant_Solid->Level2 Yes (Dust Risk) Quant_Sol->Level1 Aqueous/Alcohol Level3 LEVEL 3: Critical Laminate Gloves + Goggles + Tyvek Sleeves Quant_Sol->Level3 Halogenated (DCM/CHCl3)

Figure 1: PPE Selection Logic. Note that halogenated solvents (often used with this intermediate) trigger the highest glove requirement due to permeation risks.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge (a risk with dry amine salts) and prevent cross-contamination.

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify fume hood certification. Sash should be at the safe working height (usually 18 inches).

  • Static Control: Place an ionizing fan or antistatic mat inside the hood. Dry amine powders are prone to static cling, which causes "jumping" and aerosolization.

  • Donning PPE:

    • Put on Tyvek lab coat.

    • Don Laminate (Silver Shield) gloves first.

    • Don Nitrile gloves over the laminate gloves. Tape the outer glove cuff to the lab coat sleeve to seal the wrist gap.

Phase 2: Manipulation (The "Hot" Zone)
  • Weighing:

    • Never weigh outside the hood. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance.

    • Use a disposable anti-static weighing boat.

  • Transfer:

    • Dissolve the solid immediately after weighing to reduce dust hazard.

    • Caution: Amines can be exothermic upon dissolution in acidic media. Add solvent slowly.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still in the hood, wipe all exterior surfaces of vials/flasks with a solvent-dampened Kimwipe (Ethanol is usually effective).

  • Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard them into the solid waste container.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab, even if no breach was detected.

Disposal & Emergency Response

Waste Segregation (Crucial): Because this molecule contains bromine, it cannot be disposed of in standard organic waste streams in many jurisdictions. It must be treated as Halogenated Organic Waste .

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into a double-bagged "Hazardous Solid Waste" bin.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" carboys. Do not mix with oxidizing acids (e.g., Nitric Acid), as amines can form unstable N-nitroso compounds or generate heat.

Emergency Procedures:

  • Skin Contact: Immediately flush with water for 15 minutes. Do not use vinegar or acid to "neutralize" the amine; this causes exothermic burns.

  • Spill (Solid): Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) and scoop into a bag.

  • Spill (Solution): Cover with vermiculite or spill pads. Do not use standard clay litter if the solvent is reactive.

Workflow Visualization

Handling_Workflow Prep 1. Prep (Anti-static setup) Weigh 2. Weighing (Inside Hood Only) Prep->Weigh Don PPE Dissolve 3. Solubilization (Capture Dust) Weigh->Dissolve Slow Addition Decon 4. Decon (Wipe containers) Dissolve->Decon Seal Vessel Waste 5. Disposal (Halogenated Stream) Decon->Waste Segregate

Figure 2: Cradle-to-Grave Handling Workflow ensuring containment at every stage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management: Halogenated Solvents. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

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